1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core linked to a methoxynaphthalene and phenylmethyl group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the coupling of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium and copper catalysts under a nitrogen atmosphere . The reaction mixture is stirred overnight at elevated temperatures, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce methoxynaphthalenes.
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxynaphthalen-1-yl)ethynyl]benzotriazole
- 1-[(2-Methoxynaphthalen-1-yl)phenyl]benzotriazole
Uniqueness
1-[(2-Methoxynaphthalen-1-yl)(phenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-28-22-16-15-17-9-5-6-12-19(17)23(22)24(18-10-3-2-4-11-18)27-21-14-8-7-13-20(21)25-26-27/h2-16,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFGQDAWPPAWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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